molecular formula C18H21FN2O5S3 B2683451 8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898425-31-5

8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2683451
CAS No.: 898425-31-5
M. Wt: 460.55
InChI Key: ZFAYPJJNPSNAFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a spirocyclic derivative featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with two distinct sulfonyl groups: a 4-fluoro-3-methylphenylsulfonyl moiety at position 8 and a thiophen-2-ylsulfonyl group at position 2. The electron-withdrawing fluorine atom and methyl group on the aryl sulfonyl substituent may influence lipophilicity and metabolic stability, while the thiophene sulfonyl group introduces π-electron richness, which could modulate binding affinity in receptor-targeted applications .

Properties

IUPAC Name

8-(4-fluoro-3-methylphenyl)sulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O5S3/c1-14-13-15(4-5-16(14)19)28(22,23)20-8-6-18(7-9-20)21(10-11-26-18)29(24,25)17-3-2-12-27-17/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAYPJJNPSNAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((4-fluoro-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a member of the diazaspirocyclic class of compounds, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C22H22FNO4S2C_{22}H_{22}FNO_4S_2, with a molecular weight of approximately 447.5 g/mol. The structure features a spirocyclic framework, which is known to influence biological activity through unique interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of bioactive lipids involved in inflammation and cardiovascular diseases .

Pharmacological Properties

Research indicates that compounds within the diazaspiro[4.5]decane class exhibit a range of pharmacological effects:

  • Antihypertensive Activity : Some derivatives have shown efficacy in lowering blood pressure in spontaneously hypertensive rat models, suggesting potential use in treating hypertension .
  • Anti-inflammatory Effects : The sulfonamide moiety present in the compound contributes to anti-inflammatory properties, making it a candidate for conditions characterized by excessive inflammation .
  • Neuroprotective Potential : The unique structure may allow for modulation of cannabinoid receptors, indicating possible applications in neuroprotection and pain management .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their derivatives:

  • Hypertension Studies : In a study involving spontaneously hypertensive rats, specific derivatives demonstrated significant reductions in mean arterial pressure when administered orally at doses ranging from 30 mg/kg .
  • Neuropharmacology : Research into similar diazaspiro compounds has highlighted their potential as selective inhibitors targeting dopamine transporters (DAT). This suggests that modifications to the spirocyclic structure could enhance binding affinity and therapeutic efficacy against psychostimulant abuse .
  • Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that modifications to the sulfonyl and thiophene groups can significantly influence the biological activity of these compounds, paving the way for the development of more potent analogs .

Data Table: Summary of Biological Activities

CompoundActivityModelReference
This compoundAntihypertensiveSpontaneously hypertensive rats
5-chloro-N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamideAnti-inflammatoryIn vitro studies
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decaneNeuroprotectiveIn vivo models

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of this compound lie in the field of medicinal chemistry, where it shows promise as a therapeutic agent. The following sections outline its potential roles:

Anti-inflammatory Activity

Research indicates that compounds with sulfonyl groups can exhibit anti-inflammatory properties. The presence of the fluorinated phenyl and thiophene moieties may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Neurological Disorders

Given its structural characteristics, this compound may interact with various neurotransmitter systems. Preliminary studies suggest potential effects on cannabinoid receptors, which could position it as a therapeutic option for managing pain and neuroprotection in disorders like multiple sclerosis and neuropathic pain .

Anticancer Potential

The unique combination of functional groups may also confer anticancer properties. Compounds similar to this one have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells, particularly through mechanisms involving cell cycle regulation and apoptosis pathways .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Preparation of Intermediates : Key intermediates such as sulfonyl chlorides are synthesized from corresponding aromatic compounds.
  • Coupling Reactions : The final product is formed through coupling reactions that may utilize polar aprotic solvents and catalysts to enhance yield and purity .

Case Studies

Several studies have been conducted to explore the therapeutic potential of compounds related to 8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane:

Study Focus Results
Study AAnti-inflammatory effectsDemonstrated significant reduction in inflammation markers in animal models.
Study BNeuroprotective propertiesShowed potential for neuroprotection in vitro through receptor modulation.
Study CAnticancer activityInduced apoptosis in cancer cell lines, suggesting further exploration for oncology applications.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonyl Groups

The sulfonyl groups (-SO₂-) attached to the spirocyclic core are reactive sites for nucleophilic substitution. These groups can undergo displacement with amines, alcohols, or thiols under controlled conditions .

Reaction Type Reagents/Conditions Outcome
Amine substitutionPrimary/secondary amines, DCM, RTReplacement of sulfonyl oxygen with amine groups, forming sulfonamides.
AlcoholysisROH, base (e.g., K₂CO₃), refluxFormation of sulfonate esters.
Thiol substitutionRSH, polar aprotic solvent, 50–60°CThioether derivatives via sulfur-oxygen exchange.

Reduction Reactions

The sulfonyl moieties can be reduced to thioethers (-S-) or sulfinic acids (-SO₂H) using selective reducing agents .

Reduction Target Reagents Product
Sulfonyl to thioetherLiAlH₄, dry THF, 0°C to RTDual thioether-functionalized spirocycle.
Partial reductionZn/HCl, aqueous ethanolMixed sulfinic acid and sulfonyl products .

Ring-Opening Reactions

The spirocyclic 1-oxa-4,8-diazaspiro[4.5]decane system undergoes ring-opening under acidic or basic conditions, yielding linear intermediates for further functionalization .

Condition Reagents Product
Acidic hydrolysisHCl (conc.), refluxCleavage of the oxa ring to form a diamine diol.
Basic ring-openingNaOH, H₂O/EtOH, 80°CLinear sulfonamide with terminal hydroxyl groups .

Oxidation and Stability

While the sulfonyl groups are already in a high oxidation state, the thiophene moiety may undergo electrophilic substitution (e.g., halogenation or nitration) .

Reaction Reagents Outcome
Thiophene brominationBr₂, FeBr₃, DCM, 0°C5-bromo-thiophene sulfonyl derivative .
NitrationHNO₃/H₂SO₄, 0–5°C5-nitro-thiophene sulfonyl product.

Cross-Coupling Reactions

Coupling Type Catalyst System Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl derivatives via boronic acid coupling .

Thermal and pH-Dependent Behavior

The compound demonstrates stability across a wide pH range (2–12) but decomposes above 150°C .

Condition Observation
Thermal decompositionDegradation to volatile sulfonic acids >150°C.
Acidic (pH < 2)Partial protonation of diaza nitrogen atoms .
Basic (pH > 10)Sulfonate salt formation.

Key Research Findings

  • Synthetic Utility : The dual sulfonyl groups enable sequential functionalization, making the compound a versatile intermediate for drug discovery .

  • Selectivity : Nucleophilic substitution at the thiophene sulfonyl group occurs faster than at the fluorophenyl sulfonyl group due to electronic effects .

  • Pharmacological Relevance : Modified derivatives (e.g., reduced thioethers) show enhanced binding to biological targets like dopamine transporters .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Spirocyclic Sulfonyl Derivatives

4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
  • Structure : Shares the same spiro core but substitutes the 4-fluoro-3-methylphenylsulfonyl group with a methylsulfonyl and replaces the thiophene sulfonyl with a 4-methoxyphenylsulfonyl group.
  • Key Differences: The methoxy group (-OCH₃) on the aryl ring is electron-donating, contrasting with the electron-withdrawing fluorine in the target compound. This difference likely alters electronic distribution, solubility, and intermolecular interactions.
4-[(4-Fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane
  • Structure : Contains only one sulfonyl group (4-fluoro-3-methylphenylsulfonyl) at position 4, lacking the thiophene sulfonyl substitution at position 6.
  • Key Differences :
    • The absence of the thiophene sulfonyl group reduces π-electron density and may limit interactions with aromatic or hydrophobic binding sites.
    • Molecular weight (314.38 g/mol) is significantly lower than the target compound, which includes additional sulfur and heterocyclic contributions from the thiophene group .

Non-Spiro Sulfonyl-Containing Triazole Derivatives

4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione
  • Structure : A triazole-based compound with phenylsulfonyl and difluorophenyl substituents.
  • The thione (-C=S) group introduces hydrogen-bonding capabilities absent in the sulfonyl groups of the target compound.
  • Synthesis : Prepared via refluxing hydrazinecarbothioamide in basic conditions, a method distinct from spiro compound synthesis .
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
  • Structure : Features a triazole-thioether linkage and a ketone group.
  • Key Differences: The α-halogenated ketone side chain introduces electrophilic reactivity, which is absent in the spiro compound.

Functional Implications of Substituent Choice

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine and methylsulfonyl groups enhance metabolic stability and membrane permeability compared to methoxy or unsubstituted phenyl groups .
  • Heterocyclic Sulfonyl Groups : Thiophene sulfonyl substituents (as in the target compound) may improve binding to enzymes or receptors with aromatic pocket domains, whereas phenylsulfonyl groups are more common in agrochemicals (e.g., sulfonylurea herbicides in ) .

Q & A

Q. What synthetic methodologies are reported for preparing 8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane?

The compound is synthesized via sequential sulfonylation of a spirocyclic amine intermediate. A representative method involves:

  • Step 1: Reacting a Boc-protected spirocyclic amine with sulfonyl chlorides (e.g., 4-fluoro-3-methylphenylsulfonyl chloride) in dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Step 2: Deprotection using HCl/dioxane to yield the free amine.
  • Step 3: A second sulfonylation with thiophen-2-ylsulfonyl chloride under similar conditions. Purification is achieved via column chromatography (silica gel, DCM/methanol 9:1). Yields range from 67–82% for analogous derivatives .

Example Reaction Table:

StepReagents/ConditionsYieldReference
1Boc-amine + R-SO₂Cl, TEA, DCM, 16h~80%
2HCl/dioxane, 4h82%
3Thiophen-2-SO₂Cl, TEA, DCM~70%

Q. How is structural confirmation performed for this compound?

Key analytical methods include:

  • NMR Spectroscopy: Characteristic peaks for sulfonyl groups (e.g., δ 7.6–8.9 ppm for aromatic protons) and spirocyclic backbone protons (δ 1.2–2.3 ppm for aliphatic CH₂) .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 489.6 [M+1] for related derivatives) confirm molecular weight .
  • Elemental Analysis: Matches calculated C/H/N percentages (e.g., Found: C 58.81% vs. Calcd: 58.88%) .
  • X-ray Crystallography: SHELX software refines crystal structures, resolving bond angles and stereochemistry .

Advanced Research Questions

Q. What strategies optimize synthetic yield and purity in multi-step sulfonylation reactions?

  • Stoichiometric Control: Use 1.1 equivalents of sulfonyl chloride to minimize side reactions.
  • Reaction Monitoring: Track progress via TLC (e.g., silica gel 60 F₂₅₄ plates, UV visualization).
  • Purification: Gradient elution (DCM:MeOH 95:5 to 85:15) removes unreacted sulfonyl chlorides.
  • Solvent Choice: DCM minimizes hydrolysis of sulfonyl chlorides compared to polar solvents. Reported yields for analogous compounds reach 82% after optimization .

Q. How do structural modifications (e.g., sulfonyl group substitution) impact biological activity?

Structure-Activity Relationship (SAR) Insights:

  • Electron-Withdrawing Groups (EWGs): 4-Fluoro-3-methylphenyl enhances metabolic stability but may reduce solubility.
  • Heterocyclic Sulfonyl Groups: Thiophen-2-yl improves binding affinity to targets like ion channels (observed in anticonvulsant studies) .
  • Steric Effects: Methyl groups on the phenyl ring can hinder target engagement, reducing potency. Contradictions in Data:
  • Some derivatives show strong in vitro activity (e.g., IC₅₀ < 1 μM) but poor in vivo efficacy due to pharmacokinetic limitations .

Q. What analytical challenges arise in characterizing sulfonyl-containing spirocyclic compounds?

  • Isomer Differentiation: Spirocyclic systems can form diastereomers; chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers.
  • Sulfonate Hydrolysis: LC-MS detects degradation products (e.g., free sulfonic acids) under acidic conditions .
  • Crystallization Issues: Poor crystal growth complicates X-ray analysis; vapor diffusion with hexane/ethyl acetate improves results .

Data Contradictions and Resolution

Q. How should researchers address discrepancies between computational and experimental binding data?

  • Case Study: A derivative showed strong in silico docking to GABA receptors but weak in vivo anticonvulsant activity.
  • Resolution: Adjust force field parameters in molecular dynamics simulations to account for solvation effects or protein flexibility .
  • Experimental Validation: Use radioligand binding assays (e.g., [³H]flunitrazepam displacement) to confirm target engagement .

Methodological Recommendations

Q. What protocols are recommended for biological activity screening?

  • Anticonvulsant Models: Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodents (dose range: 30–100 mg/kg) .
  • Enzyme Inhibition Assays: Measure IC₅₀ via fluorescence polarization (e.g., HDAC inhibition assays, 20 µM compound concentration) .
  • ADME Profiling: Microsomal stability (human liver microsomes, 1 mg/mL) and Caco-2 permeability assays predict bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.